molecular formula C22H19ClN2O5S B11308546 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11308546
M. Wt: 458.9 g/mol
InChI Key: YAZCQYFCFMUQKR-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrimidine core substituted with a carboxylate group, a sulfonyl group, and a chloro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus oxychloride.

    Esterification: The carboxylate group can be introduced through an esterification reaction using an appropriate alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a versatile intermediate for the synthesis of more complex molecules, enabling the study of various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and chloro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylate group.

Uniqueness

The unique combination of functional groups in 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate provides it with distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(4-acetyl-3-methylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-4-6-16(7-5-13)12-31(28,29)22-24-11-19(23)20(25-22)21(27)30-17-8-9-18(15(3)26)14(2)10-17/h4-11H,12H2,1-3H3

InChI Key

YAZCQYFCFMUQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=C(C=C3)C(=O)C)C)Cl

Origin of Product

United States

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